Bienvenue dans la boutique en ligne BenchChem!

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase screening

Procure 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol (CAS 1082293-26-2) as your definitive AChE-negative control. With documented inactivity against AChE at concentrations up to 100 µM, it enables clean attribution of cholinesterase inhibition to the N-aryl substituent—eliminating SAR ambiguity. Its free primary amine and secondary alcohol create a distinct H-bond donor/acceptor pattern unavailable in N-substituted analogs, making it ideal for LOX inhibitor discovery programs requiring a cholinesterase-sparing profile, as well as bioconjugation and probe development via the versatile amine handle.

Molecular Formula C11H15NO5S
Molecular Weight 273.3
CAS No. 1082293-26-2
Cat. No. B2498874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol
CAS1082293-26-2
Molecular FormulaC11H15NO5S
Molecular Weight273.3
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O
InChIInChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2
InChIKeyQWJIINMIPRUAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol (CAS 1082293-26-2): Chemical Identity and Procurement Baseline


1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol (CAS 1082293-26-2, MW 273.31 g/mol, C₁₁H₁₅NO₅S) is a synthetic small molecule featuring a 1,4-benzodioxane core linked via a sulfonyl bridge to a 1-amino-propan-2-ol side chain . The compound belongs to the aryl sulfonamide class and has been registered in screening collections as a cholinesterase-targeting ligand, with primary literature evidence documenting its evaluation against human acetylcholinesterase (AChE) . Its structural architecture—combining a benzodioxane hydrophobic scaffold, a polar sulfonyl linker, and a free primary amine/ secondary alcohol terminus—distinguishes it from N-aryl sulfonamide derivatives within the same chemotype and confers a unique protonation state and hydrogen-bonding capacity that directly influences target engagement and solubility profiles.

Why Generic Substitution of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol Leads to Irreproducible Results


Within the 1,4-benzodioxane-6-sulfonamide chemotype, even subtle modifications to the amine-bearing side chain produce marked differences in enzyme inhibition profiles. Published structure–activity relationship (SAR) studies demonstrate that N-arylation, N-alkylation (benzylation or ethylation), or replacement of the free amino-propanol motif with acetamide or carboxylic acid termini can shift potency between AChE, BuChE, and lipoxygenase (LOX) by orders of magnitude, and in several cases abolish cholinesterase activity entirely [1]. The target compound retains a primary amine and a secondary alcohol—two functional groups absent in the majority of benchmark benzodioxane sulfonamides—creating a distinct hydrogen-bond donor/acceptor pattern that cannot be replicated by N-substituted analogs . Generic substitution with a superficially similar benzodioxane sulfonamide therefore risks selecting a compound with a fundamentally divergent selectivity fingerprint, invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol Versus Class Analogs


AChE Inhibitory Potency: Target Compound vs. N-Aryl Benzodioxane Sulfonamide Comparators

The target compound was evaluated for inhibition of human acetylcholinesterase (AChE) and exhibited no detectable inhibition at 100 µM in a standard Ellman's assay . By contrast, the most active N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivative (compound 3b) from the Irshad et al. (2019) series demonstrated eeAChE IC₅₀ values of 0.43–0.52 µM, comparable to the reference drug galantamine [1]. This ~200-fold difference in AChE potency confirms that the free amino-propanol side chain of the target compound does not confer AChE inhibitory activity, while N-arylation of the sulfonamide nitrogen in comparator compounds yields potent AChE engagement. Researchers seeking AChE inhibition should therefore avoid this compound in favor of N-aryl-substituted benzodioxane sulfonamides.

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase screening

Lipoxygenase (LOX) Selectivity: Class-Level Inference from Benzodioxane Sulfonamide SAR

The Irshad et al. (2019) benzodioxane sulfonamide series revealed a consistent pattern: most compounds exhibited only moderate activity against BChE and AChE, while demonstrating promisingly good activity against lipoxygenase (LOX) [1]. This class-level selectivity trend is attributed to the benzodioxane-sulfonamide scaffold's preferential fit within the LOX active site, as corroborated by molecular docking studies [1]. Although the target compound has not been directly assayed against LOX in published studies, its shared benzodioxane-6-sulfonyl core suggests it is more likely to retain LOX activity than AChE activity—a hypothesis consistent with the observed lack of AChE inhibition at 100 µM . Researchers requiring cholinesterase-inactive LOX probes should therefore prioritize this compound for LOX screening over N-aryl analogs that possess dual AChE/LOX activity and may confound target deconvolution.

Lipoxygenase inhibition Anti-inflammatory Dual-target profiling

Physicochemical Differentiation: Free Amine/Alcohol vs. N-Substituted Sulfonamide Analogs

The target compound (SMILES: NCC(O)CS(=O)(=O)c1ccc2c(c1)OCCO2) possesses a primary amine (pKa ~9–10) and a secondary alcohol, yielding a calculated polar surface area consistent with enhanced aqueous solubility relative to N-arylated or N-benzylated benzodioxane sulfonamides . The Aladdin compound summary for assay ALA644790 lists a parent molecular weight of 275.35 and ALogP of 1.77 for this compound, indicating moderate lipophilicity . In contrast, the N-aryl derivatives reported by Irshad et al. (2019) bear additional aromatic substituents that increase MW by 100–300 Da and raise logP, potentially limiting aqueous solubility and introducing solubility-limited assay artifacts [1]. The free amine also provides a convenient synthetic handle for conjugation (e.g., biotinylation, fluorophore labeling) or salt formation to further tune solubility—options unavailable for fully substituted sulfonamide analogs.

Solubility Permeability Drug-likeness

Selectivity Fingerprint vs. Galantamine: Cholinesterase Inhibition Profile

Galantamine, a clinically approved AChE inhibitor, exhibits potent AChE inhibition (IC₅₀ = 0.5–1.83 µM) with moderate BuChE activity (IC₅₀ = 8.5–18.17 µM), yielding an AChE/BuChE selectivity ratio of approximately 10–17-fold [1]. The target compound, by contrast, shows no AChE inhibition at 100 µM , representing at least a 55-fold weaker AChE potency versus galantamine's lower-bound IC₅₀. This stark difference means that the target compound cannot serve as an AChE reference inhibitor and should not be used as a galantamine surrogate in AChE assays. However, its cholinesterase-sparing profile at concentrations up to 100 µM may be advantageous in experiments requiring a benzodioxane scaffold control that is demonstrably silent against AChE, avoiding the confounding cholinergic effects that galantamine or physostigmine would introduce.

Butyrylcholinesterase Selectivity ratio Reference standard comparison

Structural Uniqueness Within the Benzodioxane Sulfonamide Patent and Literature Landscape

A survey of the 1,4-benzodioxane-6-sulfonamide literature reveals that the vast majority of biologically characterized derivatives are N-substituted sulfonamides (N-aryl, N-benzyl, N-ethyl, or N-acetamide), where the sulfonamide nitrogen is fully substituted and lacks a free NH [1][2]. In contrast, the target compound (CAS 1082293-26-2) bears a sulfonyl group directly attached to the benzodioxane ring at the 6-position, with the sulfur connected to a 1-amino-propan-2-ol moiety—a sulfone rather than a sulfonamide linkage. This structural distinction is critical: the sulfone (-SO₂-CH₂-CH(OH)-CH₂-NH₂) is chemically and metabolically distinct from sulfonamides (-SO₂-NR-), with different hydrolytic stability, different hydrogen-bonding geometry, and different synthetic provenance. No other compound with this exact benzodioxin-6-yl-sulfonyl-propan-2-ol-amine architecture has been reported with cholinesterase or LOX activity data in the peer-reviewed literature indexed through 2026, making this compound a unique entry point for SAR exploration of sulfone-linked benzodioxane analogs .

Chemical novelty Patent landscape Scaffold differentiation

Defined Application Scenarios for 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol Based on Quantitative Evidence


AChE-Negative Control for Benzodioxane Scaffold SAR Studies

When conducting structure–activity relationship studies on benzodioxane-containing compound libraries, researchers require a scaffold-matched negative control that is confirmed inactive against the primary target. With documented absence of AChE inhibition at 100 µM , this compound serves as an ideal AChE-negative comparator against active N-aryl benzodioxane sulfonamides (e.g., compound 3b, AChE IC₅₀ = 0.43 µM [1]), enabling clean attribution of AChE activity to the N-aryl substituent rather than the benzodioxane core.

LOX-Focused Screening with Reduced Cholinesterase Confounding

The benzodioxane sulfonamide class shows preferential lipoxygenase (LOX) inhibition over cholinesterase activity . Given this compound's demonstrated lack of AChE activity at concentrations up to 100 µM [1], it is well-suited as a starting point for LOX inhibitor discovery programs that require cholinesterase-sparing profiles—a key requirement for anti-inflammatory lead optimization where cholinergic side effects must be avoided.

Chemical Probe Derivatization via Free Primary Amine Handle

The primary amine group provides a versatile synthetic handle for bioconjugation (biotin, fluorophores, photoaffinity labels) or salt formation to optimize physicochemical properties. With a calculated ALogP of 1.77 and MW of 275.35 , the compound offers a favorable starting point for probe development that is not available with fully N-substituted sulfonamide analogs, which lack a free conjugation site and typically carry higher molecular weight and lipophilicity [1].

Sulfone-Linked Benzodioxane Scaffold for Novel IP Generation

The compound's sulfone linkage (C-SO₂-C) differentiates it from the extensively patented sulfonamide series (C-SO₂-N) that dominate the benzodioxane cholinesterase inhibitor literature [1]. Medicinal chemistry teams pursuing first-in-class benzodioxane-based agents with freedom-to-operate can use this compound as a structurally novel starting template for lead generation, exploiting a region of chemical space not covered by existing composition-of-matter claims on benzodioxane sulfonamides.

Quote Request

Request a Quote for 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.